Cyclohexyl glycidyl ether

描述

Chemical Names and Synonyms

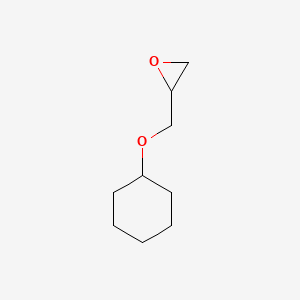

Cyclohexyl glycidyl ether is systematically named as 2-[(cyclohexyloxy)methyl]oxirane according to International Union of Pure and Applied Chemistry nomenclature standards. The compound exists under numerous alternative designations that reflect various naming conventions and industrial applications. Primary synonyms include [(cyclohexyloxy)methyl]oxirane, ((Cyclohexyloxy)methyl)oxirane, and 2-((Cyclohexyloxy)methyl)oxirane. Additional recognized names encompass Oxirane, ((cyclohexyloxy)methyl)- and Oxirane, 2-[(cyclohexyloxy)methyl]-, which emphasize the oxirane functional group characteristic.

The compound is officially registered under the Chemical Abstracts Service number 3681-02-5, providing unambiguous identification within chemical databases and regulatory frameworks. The European Community number 222-959-6 serves as the corresponding identifier within European Union chemical registration systems. These standardized identification numbers facilitate international trade, regulatory compliance, and scientific communication across different jurisdictions and industrial sectors.

Molecular Structure and Physical Properties

The molecular structure of this compound consists of a cyclohexane ring connected through an oxygen atom to a glycidyl group, forming an ether linkage. The compound exhibits a molecular weight of 156.22 grams per mole and maintains the molecular formula C₉H₁₆O₂. The International Chemical Identifier string InChI=1S/C9H16O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h8-9H,1-7H2 provides a standardized representation of the molecular connectivity.

Physical characterization reveals specific density and thermal properties that influence its industrial applications. The compound demonstrates a density of 1.01 grams per cubic centimeter at standard conditions, indicating a relatively dense liquid phase. Thermal properties include a boiling point ranging from 99-100 degrees Celsius at 15 Torr pressure to 221.3 degrees Celsius at 760 millimeters of mercury, reflecting the pressure-dependent nature of phase transitions. The flash point occurs at 80.4 degrees Celsius, indicating the temperature at which vapors can ignite under specific conditions.

属性

IUPAC Name |

2-(cyclohexyloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJDQHLXEBQMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958019 | |

| Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-02-5 | |

| Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Cyclohexyloxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(cyclohexyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Lewis Acid Catalyzed Method

This classical method uses Lewis acid catalysts such as tin(IV) tetrachloride, boron trifluoride, aluminum chloride, and others to facilitate the initial reaction between cyclohexanol and epichlorohydrin. The process involves:

- Heating cyclohexanol with epichlorohydrin in the presence of a Lewis acid catalyst at elevated temperatures (typically 110–130 °C).

- Formation of the halohydrin intermediate.

- Subsequent treatment with aqueous alkali metal hydroxide (e.g., sodium hydroxide) to induce dehydrohalogenation, yielding this compound.

The reaction conditions are optimized to control the temperature (usually 30–60 °C during dehydrohalogenation) and stoichiometry of sodium hydroxide (0.8 to 1.3 mol per hydroxyl group) to minimize residual chlorine content and maximize epoxy functionality.

- High selectivity and yield.

- Well-established industrial process.

- Use of corrosive Lewis acids.

- Generation of aqueous waste streams containing sodium chloride.

- Necessity for solvent use or dilution to manage viscosity.

Solvent-Free Synthesis Using Solid Alkali Metal Hydroxide

A novel approach reported involves:

- Direct addition of solid sodium hydroxide to a mixture of cyclohexanol and epichlorohydrin without any organic solvents or water.

- Use of phase-transfer catalysts to facilitate the reaction.

- Reaction conducted under controlled temperature to maximize yield and minimize by-products.

This method reduces equipment corrosion, simplifies by-product handling (solid sodium chloride), and reduces the need for additional neutralization or solidification steps.

Reaction Parameters and Optimization

The yield and purity of this compound depend on several factors:

| Parameter | Typical Range/Value | Effect on Product |

|---|---|---|

| Epichlorohydrin to alcohol molar ratio | 1.1 to 2.0 mol epichlorohydrin per mol alcohol | Excess epichlorohydrin improves yield but increases unreacted residues if too high |

| Sodium hydroxide amount | 0.8 to 1.3 mol per hydroxyl group | Optimal for complete dehydrohalogenation, prevents residual chlorine |

| Reaction temperature (glycidylation) | 110–130 °C | Ensures efficient reaction without polymerization |

| Dehydrohalogenation temperature | 30–60 °C | Controls epoxy ring formation and side reactions |

| Catalyst type | Lewis acids (SnCl4, BF3), PTC (quaternary ammonium salts) | Influences reaction rate and selectivity |

| Solvent use | Methyl isobutyl ketone or solvent-free | Solvent reduces viscosity; solvent-free reduces waste |

Representative Experimental Data (Adapted from Patent and Literature)

| Step | Conditions | Yield (%) | Epoxy Value (eq/kg) | Total Chlorine Content (%) | Notes |

|---|---|---|---|---|---|

| Lewis acid catalyzed reaction | Cyclohexanol + epichlorohydrin, SnCl4 catalyst, 110-130 °C, NaOH 50% aqueous | ~90 | ~5.5 | <1.5 | Requires solvent, aqueous base wash |

| PTC method with aqueous base | Cyclohexanol + epichlorohydrin, PTC, NaOH aqueous, biphasic system | 72–86 | ~4.7–5.5 | ~2.5 | Better for small scale, aqueous waste |

| Solvent-free solid base method | Cyclohexanol + epichlorohydrin, solid NaOH, PTC, 100–130 °C | >90 | ~5.5 | <1.0 | Reduced corrosion and waste handling |

Summary of Advantages and Challenges

| Preparation Method | Advantages | Challenges |

|---|---|---|

| Lewis Acid Catalysis | High yield, well-known industrial process | Corrosive catalysts, aqueous waste, solvent use |

| Phase-Transfer Catalysis | Mild conditions, easier handling, less corrosion | Biphasic system complexity, aqueous waste |

| Solvent-Free Solid Base Method | Reduced corrosion, solid by-products, eco-friendly | Requires precise control of reactant ratios |

化学反应分析

Types of Reactions: Cyclohexyl glycidyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert this compound into cyclohexyl alcohol derivatives.

Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under mild conditions.

Major Products:

Oxidation Products: this compound oxide.

Reduction Products: Cyclohexyl alcohol derivatives.

Substitution Products: Various substituted cyclohexyl glycidyl ethers depending on the nucleophile used.

科学研究应用

Cyclohexyl glycidyl ether has a wide range of applications in scientific research, including:

Chemistry: It is used as a reactive diluent in epoxy resin formulations, enhancing the properties of the final product.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a cross-linking agent in biomaterials.

Medicine: this compound is employed in the development of drug delivery systems and as a component in medical adhesives.

Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.

作用机制

The mechanism of action of cyclohexyl glycidyl ether involves its ability to undergo ring-opening reactions, forming reactive intermediates that can further react with other molecules. The glycidyl ether group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of cross-linked networks in polymeric materials. This reactivity is crucial for its applications in epoxy resins and other industrial products.

相似化合物的比较

Comparative Analysis with Similar Glycidyl Ethers

Structural and Reactivity Differences

Cyclohexyl Glycidyl Ether vs. Glycidyl Ethers with Aromatic Substituents

- Phenyl Glycidyl Ether (PGE, CAS 122-60-1) : The aromatic phenyl group in PGE increases electron density at the epoxide ring, accelerating nucleophilic attacks (e.g., by amines). However, CGE’s cyclohexyl group creates steric hindrance, requiring acid catalysis for epoxide ring-opening. Cycloaliphatic epoxides like CGE exhibit reactivity trends of RCO₂H > ROH > RNH₂, whereas glycidyl ethers follow RNH₂ > ROH > RCO₂H under uncatalyzed conditions .

- α-Naphthyl Glycidyl Ether (CAS 2461-42-9) : The bulky naphthyl group further increases steric hindrance and reduces reactivity compared to CGE. This compound is primarily used in niche applications like photoresists due to its extended aromatic system .

This compound vs. Aliphatic Glycidyl Ethers

- Allyl Glycidyl Ether (AGE, CAS 106-92-3) : AGE’s allyl group enables radical polymerization and thiol-ene click chemistry, making it valuable in synthesizing functional polymers. In contrast, CGE’s saturated cyclohexyl group limits such reactions but improves thermal stability .

- Butyl Glycidyl Ether (BGE, CAS 2426-08-6) : BGE’s short alkyl chain reduces viscosity more effectively than CGE but offers inferior mechanical properties in cured resins. CGE balances viscosity reduction with higher rigidity due to its cyclic structure .

生物活性

Cyclohexyl glycidyl ether (CGE) is a compound belonging to the glycidyl ether family, characterized by its epoxide functional groups. This compound has garnered attention due to its potential applications in various fields, including polymer chemistry and biomedical research. This article delves into the biological activity of CGE, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

CGE is synthesized through the reaction of cyclohexanol with epichlorohydrin, typically in the presence of a Lewis acid catalyst. The resulting structure features a cyclohexyl group attached to a glycidyl ether moiety, which imparts unique reactivity and biological properties.

Biological Activity Overview

CGE exhibits several biological activities that can be categorized into:

- Cytotoxicity : CGE has shown cytotoxic effects on various cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties : Studies suggest that CGE possesses antimicrobial activity against certain bacterial strains.

- Enzymatic Interactions : CGE can act as a substrate for epoxide hydrolases, enzymes that convert epoxides to diols, which may influence metabolic pathways.

Cytotoxicity Studies

Research has demonstrated that CGE can induce apoptosis in cancer cells. A study conducted on human cancer cell lines revealed that CGE treatment led to significant cell death, with IC50 values indicating effective concentration levels for therapeutic potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Disruption of mitochondrial function |

| A549 (Lung Cancer) | 20 | Activation of caspase pathways |

Antimicrobial Activity

CGE has been evaluated for its antimicrobial properties against various pathogens. The results indicated that CGE exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

Enzymatic Interactions

The interaction of CGE with epoxide hydrolases is particularly noteworthy. These enzymes facilitate the hydrolysis of epoxides, potentially leading to the formation of less toxic vicinal diols. This reaction plays a crucial role in the detoxification processes within biological systems.

Case Studies

- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry explored the anticancer effects of CGE derivatives. The results indicated that modified versions of CGE exhibited enhanced cytotoxicity compared to unmodified forms, suggesting structural modifications could optimize therapeutic efficacy .

- Antimicrobial Efficacy Study : Research published in Applied Microbiology assessed the antimicrobial properties of CGE against foodborne pathogens. The findings demonstrated that CGE could be utilized as a natural preservative in food products due to its effective inhibition of microbial growth .

- Metabolic Pathway Analysis : A recent investigation into the metabolic fate of CGE revealed that it is predominantly metabolized by epoxide hydrolases, leading to the formation of non-toxic metabolites. This study highlights the compound's safety profile when used in therapeutic contexts .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing cyclohexyl glycidyl ether (CGE), and how do reaction conditions influence yield?

- Methodological Answer : CGE is typically synthesized via the nucleophilic ring-opening of epichlorohydrin with cyclohexanol under alkaline conditions. Key parameters include temperature (optimized at 50–70°C), molar ratios (excess epichlorohydrin to drive completion), and catalyst selection (e.g., NaOH or phase-transfer catalysts). Post-synthesis purification involves vacuum distillation to isolate CGE from unreacted precursors and byproducts. Yield improvements (>85%) are achievable by controlling moisture levels and avoiding side reactions like hydrolysis of the epoxide group .

Q. What analytical techniques are recommended for characterizing CGE purity and structural integrity?

- Methodological Answer :

- Gas Chromatography (GC) with flame ionization detection (FID) quantifies purity and detects volatile impurities.

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the epoxide ring integrity (δ 3.1–3.5 ppm for glycidyl protons) and cyclohexyl group substitution patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., epoxide C-O-C stretch at ~910 cm).

- High-Performance Liquid Chromatography (HPLC) with UV detection monitors non-volatile byproducts. Cross-validation using multiple techniques ensures accuracy .

Q. How does CGE's reactivity compare to other glycidyl ethers in epoxy resin formulations?

- Methodological Answer : CGE’s cyclohexyl group enhances steric hindrance, slowing epoxide ring-opening kinetics compared to linear alkyl glycidyl ethers (e.g., butyl glycidyl ether). Reactivity studies using differential scanning calorimetry (DSC) show that curing with amines requires higher activation energy (~60–70 kJ/mol). Kinetic parameters are derived from isoconversional models (e.g., Ozawa-Flynn-Wall) to optimize curing schedules .

Advanced Research Questions

Q. How does the incorporation of CGE affect the thermomechanical properties of epoxy networks?

- Methodological Answer : CGE acts as a reactive diluent, reducing viscosity (<500 mPa·s at 25°C) while maintaining crosslink density. Dynamic mechanical analysis (DMA) reveals a decreased glass transition temperature () by 10–15°C compared to unmodified resins, attributed to flexible cyclohexyl moieties. Network homogeneity is assessed via small-angle X-ray scattering (SAXS), showing reduced microphase separation in CGE-modified systems. Trade-offs between processability and are quantified using Ashby plots .

Q. What are the contradictions in toxicity data for CGE, and how can they be resolved experimentally?

- Methodological Answer : While some glycidyl ethers (e.g., phenyl glycidyl ether) are classified as Group 2B carcinogens by IARC, CGE lacks comprehensive toxicological data. Discrepancies arise from analog extrapolations (e.g., cyclohexyl vs. alkyl chains). Resolution requires:

- In vitro assays : Ames test for mutagenicity and micronucleus assays in mammalian cells.

- In vivo studies : Subchronic exposure models (OECD 408) to assess organ-specific toxicity.

- Mechanistic studies : LC-MS/MS to identify protein adducts from epoxide ring-opening reactions. Conflicting data necessitate tiered testing protocols .

Q. How can computational modeling predict CGE’s interaction with biomolecules in pharmacological applications?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate CGE’s binding affinity to enzymes (e.g., cytochrome P450). Density functional theory (DFT) calculates epoxide ring strain energy (~25 kcal/mol) to predict reactivity. QSAR models correlate substituent effects (e.g., cyclohexyl hydrophobicity) with membrane permeability (logP ~2.8). Validation via SPR biosensors quantifies binding kinetics .

Q. What experimental strategies mitigate batch-to-batch variability in CGE synthesis for reproducible research?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy tracks epoxide conversion.

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters (e.g., catalyst concentration, stirring rate).

- Quality-by-Design (QbD) : Critical quality attributes (CQAs) like epoxide content are controlled within ±2% using ASTM D1652-11 titration.

- Batch records : Detailed documentation of raw material sources (e.g., cyclohexanol purity ≥99%) minimizes variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。